molecular formula C5H11NO3 B13300952 4-Amino-5-hydroxypentanoic acid CAS No. 40217-11-6

4-Amino-5-hydroxypentanoic acid

Cat. No.: B13300952
CAS No.: 40217-11-6
M. Wt: 133.15 g/mol
InChI Key: JPYGFLFUDLRNKX-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxypentanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of pentanoic acid, featuring both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-5-hydroxypentanoic acid can be synthesized through selective reductions of α- and γ-methyl (S)-N-tritylglutamates using lithium aluminum hydride (LiAlH4) as a reducing agent . This method involves the protection of the amino group followed by reduction and subsequent deprotection to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reduction techniques, optimized for yield and purity. Industrial processes would also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the functional groups.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully reduced amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-5-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or act as a substrate in enzymatic reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-cyclohexyl-3-hydroxypentanoic acid: Similar structure but with a cyclohexyl group.

    4-Amino-3-hydroxy-6-methylheptanoic acid: Similar structure with additional methyl and heptanoic acid groups.

Uniqueness

4-Amino-5-hydroxypentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

40217-11-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

4-amino-5-hydroxypentanoic acid

InChI

InChI=1S/C5H11NO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)

InChI Key

JPYGFLFUDLRNKX-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CO)N

Origin of Product

United States

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